1-(3-Chloro-2-methylphenyl)-1-butanol
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Overview
Description
1-(3-Chloro-2-methylphenyl)-1-butanol is an organic compound characterized by a butanol group attached to a 3-chloro-2-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylphenyl)-1-butanol typically involves the reaction of 3-chloro-2-methylbenzaldehyde with butylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
Grignard Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-methylphenyl)-1-butanol undergoes various chemical reactions, including:
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Oxidation:
Reagents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Conditions: Acidic medium
Products: Corresponding ketone or carboxylic acid
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Reduction:
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous conditions
Products: Alcohols
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Substitution:
Reagents: Halogenating agents (e.g., PCl5, SOCl2)
Conditions: Room temperature
Products: Halogenated derivatives
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol
Substitution: Thionyl chloride in dichloromethane
Major Products:
Oxidation: 1-(3-Chloro-2-methylphenyl)-1-butanone
Reduction: this compound
Substitution: 1-(3-Chloro-2-methylphenyl)-1-chlorobutane
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-1-butanol has several applications in scientific research:
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Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
-
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
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Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-1-butanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or interfere with essential enzymatic processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
- 1-(3-Chloro-2-methylphenyl)-1-propanol
- 1-(3-Chloro-2-methylphenyl)-1-pentanol
Comparison: 1-(3-Chloro-2-methylphenyl)-1-butanol is unique due to its specific butanol group, which influences its physical and chemical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.
Biological Activity
1-(3-Chloro-2-methylphenyl)-1-butanol, also referred to as a chlorinated phenolic compound, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and antifungal activities, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H17ClO
- Molecular Weight : 220.72 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.
- Antifungal Activity : Studies have also explored its antifungal properties, particularly against common fungal pathogens.
The biological activity of this compound may be attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The presence of the chlorine atom in the structure is believed to enhance its reactivity with microbial targets.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the antimicrobial efficacy of various chlorinated phenolic compounds found that this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 0.01 to 0.05 mg/mL against Staphylococcus aureus and Escherichia coli .
- Comparative Analysis : In a comparative study involving multiple compounds, this compound was shown to outperform several other derivatives in terms of antibacterial activity, particularly against resistant strains .
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
This compound | 0.01 | Staphylococcus aureus |
This compound | 0.05 | Escherichia coli |
Other derivatives | Varies | Various |
The antifungal activity of this compound is hypothesized to involve disruption of fungal cell wall synthesis and function, leading to cell lysis.
Research Findings
A study focused on the antifungal properties of chlorinated phenols demonstrated that this compound effectively inhibited the growth of Candida albicans with an MIC value of 0.02 mg/mL .
Fungal Strain | MIC (mg/mL) |
---|---|
Candida albicans | 0.02 |
Aspergillus niger | 0.03 |
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-3-5-11(13)9-6-4-7-10(12)8(9)2/h4,6-7,11,13H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLVHIPJONUGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C(=CC=C1)Cl)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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